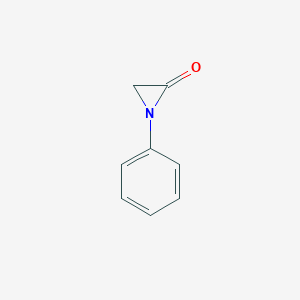

1-Phenylaziridin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

725679-92-5 |

|---|---|

Molecular Formula |

C8H7NO |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

1-phenylaziridin-2-one |

InChI |

InChI=1S/C8H7NO/c10-8-6-9(8)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

RKJSNFAANDFIBD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N1C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenylaziridin 2 One and Its Derivatives

Strategic Approaches via Cyclization Reactions

Cyclization reactions represent the most classical and direct methods for constructing the aziridinone (B14675917) ring. These strategies typically involve the formation of a new bond between the nitrogen and the α-carbon of a suitable acyclic precursor.

Intramolecular Cyclization of Substituted Amides and Haloamides

The intramolecular cyclization of α-haloamides is a foundational and widely employed method for the synthesis of aziridinones. cambridge.orgresearchgate.netthieme-connect.com This reaction involves the dehydrohalogenation of an α-halo-N-substituted amide, where a base abstracts a proton from the amide nitrogen, followed by an intramolecular nucleophilic substitution to form the three-membered ring. researchgate.netthieme-connect.com

The general mechanism involves the treatment of an N-aryl-α-haloacetamide, such as N-phenyl-2-chloroacetamide, with a strong, non-nucleophilic base. The choice of base and reaction conditions is critical to prevent side reactions, such as nucleophilic attack by the base or rearrangement of the resulting α-lactam. thieme-connect.com Early methods utilized potassium tert-butoxide, but this could lead to undesired side reactions. thieme-connect.com More refined methods have been developed to improve yields and purity. A high-yielding general synthesis of α-lactams has been described using sodium hydride in the presence of 15-crown-5 (B104581) ether in dichloromethane, which provides the product cleanly as the by-products are simply hydrogen gas and a sodium halide. organic-chemistry.orgresearchgate.net

Table 1: Base and Conditions for Cyclization of N-Aryl-α-haloamides

| Precursor | Base/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| α-haloamides | Potassium tert-butoxide | Ether | Variable | thieme-connect.com |

| α-haloamides | Potassium hydroxide (B78521) / 18-crown-6 | Benzene (B151609)/Toluene | 50-94 | thieme-connect.com |

| α-haloamides | Sodium hydride / 15-crown-5 | Dichloromethane | High | organic-chemistry.orgresearchgate.net |

Density functional theory calculations have suggested that some of these reactions may proceed through a double-inversion pathway, highlighting the mechanistic complexity of what appears to be a simple cyclization. researchgate.net

Routes from α-Amino Acids and Peptides

The conversion of α-amino acids into aziridinones offers a stereospecific route to chiral α-lactams. unl.eduoup.com A significant advantage of this approach is the potential to retain the optical activity of the starting amino acid, as the cyclization involves the formation of a bond between the existing nitrogen and carboxyl groups, without disturbing the chiral α-carbon. oup.com

This transformation can be achieved by treating N-protected amino acids, such as N-benzyloxycarbonyl-L-phenylalanine (a precursor for a 3-phenylaziridin-2-one derivative), with a dehydrating agent like phosgene (B1210022) or thionyl chloride in the presence of a base. oup.com The reaction proceeds through the formation of a mixed anhydride, which then undergoes intramolecular cyclization. It has been observed that urethane-type protecting groups like benzyloxycarbonyl (Z), p-bromobenzyloxycarbonyl (Br-Z), and p-chlorobenzyloxycarbonyl (Cl-Z) are particularly effective for this ring formation. In contrast, other acyl groups like benzoyl or acetyl tend to yield azlactones instead. oup.com

The resulting N-acylated aziridinones are characterized by a distinctive carbonyl stretching band in their infrared spectra around 1840 cm⁻¹. oup.com While this method is effective for certain N-protected amino acids, its application in broader peptide synthesis remains an area of specialized interest. The incorporation of aziridines into cyclic peptides has been shown to enable conformational control and allow for late-stage functionalization. nih.gov

Cyclization Mediated by Nitrene Addition to Carbonyls

A conceptually different approach to aziridinone synthesis involves the reaction of a nitrene with a carbonyl compound, specifically a ketene (B1206846). cambridge.org A theoretical model proposes that aziridinone can be formed from the reaction of three simple synthons: methylene (B1212753), nitrene, and carbon monoxide. cambridge.org In a more practical laboratory context, this can be viewed as the cycloaddition of a nitrene to a C=C=O ketene system.

Photochemical methods are often employed to generate the highly reactive nitrene intermediate from an azide (B81097) precursor. For instance, the photolysis of phenyl azide can generate phenylnitrene. If this is done in the presence of a ketene, a [2+1] cycloaddition can occur to form the 1-phenylaziridin-2-one ring. However, the photochemistry of azides can be complex, with the potential for competing reaction pathways. uzh.ch Similarly, α-diazo ketones can undergo Wolff rearrangement under photochemical conditions to produce ketene intermediates, which can then be trapped. snnu.edu.cn While this is a known route for ketene generation, its specific application in a cycloaddition with a nitrene to form aziridinones is a highly specialized reaction pathway.

Novel Catalytic and Reagent-Based Syntheses

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of aziridinones has also benefited from these advances, with both transition metal-catalyzed and organocatalytic systems being developed.

Transition Metal-Catalyzed Aziridinone Formation

Transition metals, particularly rhodium and copper, are well-known for their ability to catalyze nitrene and carbene transfer reactions. nih.govnih.govmdpi.com These methods often provide access to aziridines and their derivatives under milder conditions than classical methods.

One of the most effective transition metal-catalyzed routes to aziridinone derivatives involves the decomposition of α-diazoacetamides in the presence of a rhodium(II) catalyst, such as Rh₂(OAc)₄. nih.gov This reaction generates a rhodium-carbenoid intermediate which can then undergo intramolecular C-H amination to form the aziridinone ring. This approach has been used effectively to construct related heterocyclic systems. For example, Rh₂(OAc)₄ catalyzed the reaction of diazoacetamides with isatins to produce 3-hydroxy-3,3'-bioxindoles, demonstrating the catalyst's efficacy in mediating reactions of diazo-amide compounds. nih.gov

Copper catalysts have also been explored. In one study, a copper catalyst was used for enantioconvergent substitution reactions of racemic α-haloamides with various nucleophiles. nih.gov Mechanistic investigations into these reactions considered the possibility of an aziridinone intermediate. It was shown that an aziridinone subjected to the reaction conditions could be converted to the final product, suggesting its role as a plausible, albeit transient, intermediate in the catalytic cycle. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions Relevant to Aziridinone Synthesis

| Catalyst System | Reactants | Product Type/Intermediate | Key Feature | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Diazoacetamide, Isatin | Bioxindole | High diastereoselectivity | nih.gov |

| Copper/Chiral Ligand | Racemic α-haloamide, Phenol | α-Alkoxyamide | Aziridinone as possible intermediate | nih.gov |

| Rhodium(I) | Pyridylferrocene, Aryl halide | Planar Chiral Ferrocenes | C-H Arylation | chemsoc.org.cn |

| Cobalt/Rhodium | Heterocycles, Dialkynylphosphine oxides | Dihydrophosphete oxides | C-H activation | rsc.org |

Organocatalytic Pathways for Aziridinone Ring Construction

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net While the organocatalytic synthesis of aziridines from alkenes is well-established, pathways leading specifically to aziridinone rings are less common but represent a significant area of development. rsc.orgnih.gov

One potential strategy involves the organocatalytic activation of α-haloamide precursors to facilitate intramolecular cyclization. For example, chiral phase-transfer catalysts can be used to generate an enolate from an α-haloamide under basic conditions, which can then cyclize enantioselectively. researchgate.net Although direct application to this compound is not extensively documented, related transformations have been achieved. For instance, chiral ammonium (B1175870) phase-transfer catalysts derived from BINOL have been used in Darzens reactions with α-halo amides to generate glycidic amides with moderate enantioselectivity. wiley-vch.de

Another approach relies on the use of chiral Brønsted or Lewis bases to deprotonate the α-haloamide and control the stereochemistry of the subsequent ring-closing Sₙ2 reaction. The development of organocatalysts capable of promoting nitrogen transfer to electron-deficient olefins, followed by ring closure, also points toward potential future pathways for aziridinone synthesis. nih.gov

Utilization of Hypervalent Iodine Reagents in Aziridinone Synthesis

Hypervalent iodine (HVI) reagents have emerged as powerful tools in modern organic synthesis, offering mild and selective oxidation capabilities. rsc.orgnih.govresearchgate.netnih.govfrontiersin.org Their application in the synthesis of heterocyclic compounds, including aziridines, has been extensively explored. dovepress.com The reactivity of HVI reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), stems from their ability to act as efficient oxidants and facilitate a variety of transformations, including intramolecular cyclizations. nih.govnih.govdovepress.com

The synthesis of aziridinones using HVI reagents often involves the oxidative cyclization of α-haloamides or other suitable precursors. cambridge.orglibretexts.org While direct synthesis of this compound using HVI reagents is a specific application, the general principles of HVI-mediated aziridination are applicable. These reactions can proceed via in situ generation of a more reactive HVI species from a catalytic amount of an iodoarene precursor with a stoichiometric oxidant like m-chloroperbenzoic acid (m-CPBA) or Oxone. rsc.orgresearchgate.net This catalytic approach is economically and environmentally advantageous. rsc.orgresearchgate.net

The mechanism of HVI-mediated cyclizations can be complex and may involve radical or ionic pathways. frontiersin.org For instance, the reaction of an amide with an HVI(III) reagent can lead to the formation of a nitrogen-centered radical or a nitrenoid-type intermediate, which then undergoes intramolecular cyclization to form the aziridinone ring. The choice of the HVI reagent and reaction conditions can significantly influence the reaction pathway and outcome. nih.govdovepress.com

Recent advancements have focused on the development of new HVI reagents with improved solubility, stability, and reactivity. researchgate.net These developments are crucial for expanding the scope of HVI-mediated reactions to include the synthesis of complex and functionally diverse aziridinone derivatives.

| Hypervalent Iodine Reagent | Abbreviation | Typical Application in Heterocycle Synthesis |

| Phenyliodine(III) diacetate | PIDA | Oxidative cyclization of amides and carbamates |

| Phenyliodine(III) bis(trifluoroacetate) | PIFA | Potent oxidant for intramolecular C-N bond formation |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB (Koser's Reagent) | Oxidative cyclization and functionalization |

| 2-Iodoxybenzoic acid | IBX | Oxidation of alcohols and amines |

| Dess-Martin Periodinane | DMP | Mild oxidation of primary and secondary alcohols |

Asymmetric and Stereoselective Synthesis of this compound Analogues

The development of asymmetric and stereoselective methods for the synthesis of this compound analogues is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. libretexts.orgwikipedia.org

Enantioselective Approaches to Aziridinones and Related Chiral Auxiliaries

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. wikipedia.org A powerful strategy to achieve this is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. nih.govwikipedia.org

One of the most successful classes of chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgresearchgate.net These auxiliaries, derived from readily available amino alcohols, can be N-acylated and then subjected to various reactions, such as alkylation or aldol (B89426) reactions, with high levels of stereocontrol. researchgate.netresearchgate.net The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile to one face of the enolate, leading to the formation of a specific diastereomer. wikipedia.org Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. wikipedia.org This methodology has been widely applied in the synthesis of a vast array of chiral compounds, including precursors to β-amino acids and other biologically active molecules. nih.gov

In the context of this compound analogues, a chiral auxiliary like an Evans oxazolidinone could be attached to a precursor molecule. An intramolecular cyclization reaction would then be expected to proceed with high enantioselectivity, directed by the chiral auxiliary. After the formation of the aziridinone ring, the auxiliary can be removed to afford the enantiopure product.

Other enantioselective approaches include the use of chiral catalysts, which can be metal-based or organic molecules (organocatalysis), to control the stereochemistry of the ring-forming reaction. rsc.orgwikipedia.org

| Chiral Auxiliary | Key Feature | Application in Asymmetric Synthesis |

| Evans Oxazolidinones | Steric hindrance directs electrophilic attack | Alkylation, Aldol reactions, Conjugate additions |

| Camphorsultam (Oppolzer's sultam) | Rigid bicyclic structure provides excellent stereocontrol | Diels-Alder reactions, Michael additions |

| (R)-2-Phenylglycinol | Used in Strecker reactions to synthesize chiral amino acids | Synthesis of α-chiral bicyclo[1.1.1]pentanes |

Diastereoselective Control in Aziridinone Synthesis

Diastereoselective synthesis focuses on controlling the formation of multiple stereocenters in a molecule, leading to the preferential formation of one diastereomer over others. consensus.app In the synthesis of substituted this compound analogues, which can possess multiple stereocenters, diastereoselective control is crucial.

The stereochemical outcome of the aziridinone ring formation can be influenced by several factors, including the stereochemistry of the starting material, the choice of reagents, and the reaction conditions. For instance, in the cyclization of a chiral α-haloamide, the existing stereocenter can direct the formation of the new stereocenter on the aziridinone ring, a phenomenon known as substrate-controlled diastereoselection.

Furthermore, reagent-controlled diastereoselectivity can be achieved by using chiral reagents or catalysts that favor the formation of a specific diastereomer. The strategic placement of substituents on the precursor molecule can also exert steric or electronic effects that influence the transition state of the cyclization reaction, thereby controlling the diastereoselectivity. researchgate.net For example, the synthesis of polysubstituted 2-piperidinones has been achieved with high diastereoselectivity through a one-pot five-component reaction. consensus.app Similar principles of cascade reactions and stereocontrol can be applied to the synthesis of complex aziridinone derivatives.

Mechanistic Investigations of Aziridinone Formation

Understanding the reaction mechanism is fundamental to optimizing existing synthetic methods and developing new ones. Mechanistic investigations of aziridinone formation have employed a combination of experimental and computational techniques. cambridge.orgconicet.gov.arnih.gov

Theoretical studies, often using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of reaction pathways. cambridge.orgrevistadechimie.ro These studies can model the structures of reactants, intermediates, and transition states, providing insights into the energetics of different mechanistic possibilities. cambridge.org For example, computational studies on the formation of aziridinone from synthons like methylene, nitrene, and carbon monoxide have explored the thermodynamics and potential energy surfaces of the reaction. cambridge.orgrevistadechimie.ro

Experimental studies often involve kinetic analysis, isotopic labeling, and the trapping of proposed intermediates to validate a hypothesized mechanism. For instance, the mechanism of aziridine (B145994) formation catalyzed by transition metals has been studied to determine whether the reaction proceeds through a concerted or stepwise pathway, which has significant implications for the stereochemical outcome. conicet.gov.arresearchgate.net In some cases, a two-step mechanism involving a radical intermediate is proposed, while in others, a concerted pathway is favored. researchgate.net

The formation of the strained aziridinone ring is a key step that has been the subject of mechanistic scrutiny. cambridge.orgresearchgate.net Theoretical calculations have been used to investigate the stability of the aziridinone ring and the energy barriers associated with its formation and fragmentation. researchgate.net These studies help to explain the reactivity of aziridinones and guide the design of synthetic strategies that can access these valuable intermediates.

| Mechanistic Aspect | Investigated by | Key Findings |

| Reaction Pathway Energetics | DFT Calculations cambridge.orgrevistadechimie.ro | Provides insights into the feasibility of different reaction pathways by calculating energies of reactants, intermediates, and transition states. |

| Transition State Structures | Computational Modeling cambridge.orgresearchgate.net | Elucidates the geometry of the highest energy point along the reaction coordinate, which is crucial for understanding stereoselectivity. |

| Intermediate Identification | Experimental Trapping, Spectroscopic Analysis | Confirms the existence of transient species proposed in a reaction mechanism. |

| Stereochemical Outcome | Experimental and Computational Studies conicet.gov.arresearchgate.net | Correlates the reaction mechanism (concerted vs. stepwise) with the observed stereospecificity or stereoselectivity. |

Reactivity and Mechanistic Pathways of 1 Phenylaziridin 2 One

Ring-Opening Reactions of the Aziridinone (B14675917) Nucleus

The significant ring strain of the aziridin-2-one (or α-lactam) system makes it highly susceptible to ring-opening reactions. The reaction pathways are diverse and heavily dependent on the nature of the attacking reagent and the reaction conditions. The molecule possesses two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C2) and the α-carbon (C3).

Nucleophilic Ring-Opening by Various Nucleophiles (e.g., Alcohols, Amines, Organometallics)

The reaction of 1-phenylaziridin-2-one with nucleophiles is a cornerstone of its chemistry. The regioselectivity of this attack is a subject of considerable interest, as it can be directed to either the C2 (acyl) or C3 (alkyl) position, leading to different product classes. acs.orgclockss.org

Generally, strong, "hard" nucleophiles favor attack at the more electrophilic carbonyl carbon (C2), leading to cleavage of the C2-N bond. This pathway results in the formation of α-amino amides. Conversely, weaker or "softer" nucleophiles, particularly under acid catalysis, tend to attack the C3 carbon in an SN2-type mechanism, causing the cleavage of the C3-N bond to yield α-substituted N-phenylamides. acs.orgclockss.org

Studies on analogous N-substituted α-lactams have demonstrated this dichotomous reactivity. For instance, primary amines, a common class of nucleophiles, can attack either site. The outcome is often governed by the basicity of the amine; weakly basic amines favor C3 attack, whereas more basic amines favor C2 attack. clockss.orgresearchgate.net Organometallic reagents, acting as sources of potent carbon nucleophiles, are also expected to participate in ring-opening, though their reactivity with the carbonyl group is a competing pathway.

| Nucleophile Type | Primary Site of Attack | Bond Cleaved | General Product Structure |

|---|---|---|---|

| Strong Nucleophiles (e.g., highly basic amines) | Carbonyl Carbon (C2) | C2-N | α-Amino Amide |

| Weak Nucleophiles + Acid Catalyst (e.g., alcohols, weakly basic amines) | α-Carbon (C3) | C3-N | α-Substituted N-Phenylamide |

| Organometallics (e.g., Grignard reagents) | Carbonyl Carbon (C2) or α-Carbon (C3) | C2-N or C3-N | α-Amino Ketones or α-Alkylated N-Phenylamides |

The regioselectivity of the nucleophilic ring-opening is a critical aspect of the reactivity of this compound. As established, the choice between C2 and C3 attack is finely balanced and influenced by the nucleophile's character and the reaction conditions. clockss.org

The stereochemical outcome is particularly relevant when the C3 carbon is chiral. For reactions proceeding via nucleophilic attack at the C3 position, the mechanism is analogous to an SN2 reaction. Research on chiral α-lactams has confirmed that this attack occurs with a complete inversion of configuration at the C3 center. acs.orgresearchgate.net This stereospecificity is a valuable feature for asymmetric synthesis, allowing for the controlled creation of new stereocenters.

For example, the acid-catalyzed methanolysis of a chiral aziridinone would yield an α-methoxy-N-phenylamide with the opposite stereochemistry at the α-carbon compared to the starting material.

Substituents on the aziridinone ring profoundly impact its stability and reactivity. While the subject compound is this compound, insights can be drawn from related structures. Bulky substituents on the nitrogen or C3 carbon, such as tert-butyl or adamantyl groups, have been shown to enhance the kinetic stability of the α-lactam ring, making these derivatives useful models for studying reactivity. researchgate.net

The N-phenyl group in this compound has a significant electronic effect. The nitrogen lone pair can participate in resonance with the phenyl ring, which reduces its availability for amide resonance with the carbonyl group. This effect can influence the bond lengths and electrophilicity of the ring atoms. Specifically, it can affect the partial double bond character of the C2-N bond, which is shorter than the C3-N single bond, a factor that contributes to the barrier for C2-N cleavage. clockss.org

Electrophilic Activation and Subsequent Ring-Opening Reactions

The ring-opening of this compound can be facilitated by electrophilic activation, typically using Brønsted or Lewis acids. Acidic conditions promote nucleophilic attack at the C3 position by protonating the α-lactam. acs.org Theoretical studies have explored the structures of the resulting cationic intermediates. Protonation can occur at either the carbonyl oxygen or the ring nitrogen. The lowest energy pathway for nucleophilic attack has been calculated to be the attack at C3 of the O-protonated species. acs.org This activation makes it possible for even weak nucleophiles, such as alcohols or water, to open the ring efficiently, yielding α-hydroxy or α-alkoxy N-phenylamides. researchgate.net

| Activating Agent | Proposed Intermediate | Favored Nucleophilic Attack Site | Typical Product |

|---|---|---|---|

| Brønsted Acid (e.g., H+) | O-Protonated Aziridinonium Ion | α-Carbon (C3) | α-Substituted N-Phenylamide |

| Lewis Acid (e.g., BF3, Sc(OTf)3) | Lewis Acid-Aziridinone Adduct | α-Carbon (C3) | α-Substituted N-Phenylamide |

Thermal and Photochemical Ring Transformations

Owing to their high ring strain, α-lactams are generally thermally labile. researchgate.net The thermal decomposition of this compound is expected to proceed via cleavage of the weakest bonds. In related systems, such as 1,3-disubstituted aziridinones, thermolysis can lead to fragmentation into carbon monoxide, an imine, and an alkene, often through a radical-mediated pathway. The specific products depend on the substituents and the conditions.

Photochemical transformations offer alternative reaction pathways. While specific studies on this compound are not extensively documented, the photochemistry of related heterocycles provides valuable insights. A common photochemical reaction for aziridines is the cleavage of the C-C bond to form an azomethine ylide. rsc.org This highly reactive intermediate can be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. Another potential photochemical pathway, particularly relevant to the α-keto amide structure, is the Wolff rearrangement, which could lead to the formation of a β-lactam through an intermediate ketene (B1206846), although this is more established for α-diazo precursors. nih.govgoogle.com

Rearrangement Processes of this compound

Beyond fragmentation and intermolecular reactions, this compound and its derivatives can undergo rearrangement. The most significant rearrangement process is intrinsically linked to the ring-opening itself, where the selective cleavage of either the C2-N or C3-N bond leads to the formation of constitutional isomers (e.g., α-amino amide vs. α-substituted N-phenylamide).

In the presence of certain reagents, more complex rearrangements can be initiated. For example, the reaction of trans-1,3-dibenzoyl-2-phenylaziridine, a related compound, undergoes thermal rearrangement via C-C bond cleavage to a 1,3-dipolar intermediate, which then rearranges through a benzoyl migration. acs.org While this specific substrate is more complex, it highlights the potential for rearrangements involving substituent migrations following the initial ring-opening event. For the parent this compound, such rearrangements would be contingent on the presence of appropriate migrating groups at the C3 position.

Cycloaddition Reactions Involving this compound

This compound and related aziridines are valuable precursors for 1,3-dipolar cycloaddition reactions. wikipedia.org The reaction proceeds through the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile. wikipedia.orguchicago.edu

The most common cycloaddition pathway for aziridines is the [3+2] cycloaddition. researchgate.netnih.gov This reaction involves the thermally or photochemically induced ring-opening of the aziridine (B145994) to form an azomethine ylide, which is a 1,3-dipole. rsc.orgcdnsciencepub.com This ylide then reacts with a dipolarophile, such as an alkene or alkyne, to form a five-membered heterocyclic ring, typically a pyrrolidine (B122466) derivative. rsc.orgresearchgate.netresearchgate.net The reaction can be catalyzed by Lewis acids like BF₃·Et₂O or Sc(OTf)₃, which facilitate the ring-opening of the aziridine. researchgate.netresearchgate.net

While [3+2] cycloadditions are prevalent, other pathways have been reported for related systems. For example, a [3+1+1] cycloaddition between azomethine ylides (from aziridines) and isocyanides has been developed to produce pyrrolidine derivatives. researchgate.net Under different conditions with aromatic isocyanides, a [3+1] cycloaddition can occur to yield four-membered azetidines. researchgate.net The term [2+1] cycloaddition is less common in the context of aziridine chemistry, which primarily acts as a three-atom component.

The table below details various cycloaddition pathways involving aziridines.

| Cycloaddition Type | Aziridine Derivative | Reagent | Catalyst/Conditions | Product |

| [3+2] | N-tosyl-2-phenylaziridine | Alkenes | BF₃·Et₂O | Pyrrolidines researchgate.net |

| [3+2] | Phenyl aziridines | Olefins | Sc(OTf)₃ | Pyrrolidines researchgate.net |

| [3+2] | N-tosylaziridines | Aldehydes | Ni(ClO₄)₂ | 1,3-Oxazolidines researchgate.net |

| [3+1] | Aziridines | Aromatic isocyanides | Modified conditions | Azetidines researchgate.net |

The versatility of aziridines as synthons allows for the creation of a wide array of heterocyclic compounds. researchgate.netwikipedia.org The cycloaddition reactions of aziridine-derived azomethine ylides are a powerful tool for constructing five-membered heterocycles. researchgate.net For example, the reaction of cis-2,3-dibenzoyl-1-phenylaziridine with dimethyl fumarate (B1241708) or dimethyl maleate (B1232345) yields various isomeric dimethyl 2,5-dibenzoyl-1-phenylpyrrolidine-3,4-dicarboxylates. publish.csiro.au Similarly, the reaction with carbon dioxide can lead to the formation of oxazolidinones. researchgate.netunimi.it

The reaction of aziridines with nitriles, catalyzed by Sc(OTf)₃, affords imidazolines. researchgate.netresearchgate.net Furthermore, the inherent reactivity of the aziridine ring enables its use in ring expansion reactions to synthesize larger heterocycles such as piperidines, pyrazines, and azepanes. researchgate.net The choice of reactants and reaction conditions dictates the final heterocyclic product. uou.ac.in

Examples of heterocyclic systems formed from aziridines are presented in the table below.

| Aziridine Derivative | Reagent | Product Ring System |

| cis-2,3-Dibenzoyl-1-phenylaziridine | Dimethyl fumarate/maleate | Pyrrolidine publish.csiro.au |

| 1-Ethyl-2-phenylaziridine | Carbon Dioxide (CO₂) | Oxazolidinone researchgate.net |

| Phenyl aziridines | Nitriles | Imidazoline (B1206853) researchgate.netresearchgate.net |

| N-Acylaziridines | Alkenes | Pyrrolidine nih.gov |

Dimerization and Oligomerization Phenomena

The dimerization and oligomerization of aziridines can occur under certain conditions, often initiated by photolysis. For instance, the irradiation of arylazirenes can lead to photodimerization, forming 1,3-diazabicyclo[3.1.0]hex-3-enes. rsc.org This process is believed to proceed through the 1,3-dipolar addition of an initially formed nitrile ylide onto a ground-state arylazirene molecule. rsc.org

While the direct dimerization and oligomerization of this compound itself is not extensively detailed in the provided search results, the behavior of related small-ring heterocycles and alkenes provides a conceptual framework. mdpi.comnih.gov The dimerization and oligomerization of alkenes, for instance, are often catalyzed by transition metal complexes and proceed through mechanisms involving metal hydrides or carbocations. mdpi.comnih.govresearchgate.net These processes are influenced by factors such as the catalyst, temperature, and substrate structure. mdpi.comgoogle.com

The table below summarizes dimerization phenomena in related systems.

| Starting Material | Conditions | Key Intermediate | Product |

| Arylazirenes | Photolysis | Nitrile ylide | 1,3-Diazabicyclo[3.1.0]hex-3-enes rsc.org |

| Alkenes | Transition metal catalysis | Metal hydrides/Carbocations | Dimers and oligomers mdpi.comnih.gov |

Strategic Applications of 1 Phenylaziridin 2 One in Organic Synthesis

As Versatile Building Blocks for Nitrogen-Containing Heterocycles

The utility of 1-phenylaziridin-2-one as a synthon is most evident in its application toward the synthesis of a wide range of nitrogen-containing heterocycles. The strained β-lactam ring is susceptible to nucleophilic attack and ring expansion, providing access to larger and more complex cyclic structures.

While this compound is itself a β-lactam, its primary utility in this context is as a precursor for other acyclic and cyclic amide derivatives through nucleophilic ring-opening reactions. The high degree of ring strain in the aziridinone (B14675917) ring makes the carbonyl carbon highly electrophilic and susceptible to attack by various nucleophiles. This reaction cleaves the C-N bond, alleviating the ring strain and forming a stable acyclic amide derivative.

For instance, hydrolysis under basic conditions, using a nucleophile such as hydroxide (B78521) (OH⁻), attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation leads to the formation of a β-amino acid derivative. Similarly, reaction with other nucleophiles like amines or alcohols can yield a variety of substituted amides and esters. This reactivity allows for the transformation of the compact aziridinone core into a range of functionalized linear amides, which can be valuable intermediates for further synthetic transformations.

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | β-Phenylamino Acid |

| Alkoxide | Sodium Methoxide (NaOMe) | β-Phenylamino Ester |

| Amine | Ammonia (NH₃) | β-Phenylamino Amide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | β-Phenylamino Thioester |

This compound is an effective starting material for the synthesis of various five-membered nitrogen-containing heterocycles through ring expansion and cycloaddition pathways.

Pyrrolidines: The synthesis of pyrrolidine (B122466) derivatives can be achieved through reactions that involve the formal insertion of a carbon atom into the aziridinone ring. For example, reaction with specific ylides or diazo compounds can lead to a ring expansion, transforming the four-membered ring into a five-membered pyrrolidin-2-one (γ-lactam) scaffold.

Oxazolidines: Oxazolidines can be formed through cycloaddition reactions where the aziridinone acts as a synthon. An efficient route involves the Lewis acid-catalyzed reaction of aziridines with aldehydes. This process proceeds via a formal [3+2] cycloaddition, where the aziridine (B145994) ring opens to form a zwitterionic intermediate that is then trapped by the aldehyde, leading to the formation of the oxazolidine (B1195125) ring with controlled stereochemistry.

Imidazolines: The synthesis of 2-imidazolines from aziridine derivatives can be accomplished via the Heine reaction. This involves the reaction of an aziridine with an imidoyl chloride in the presence of a base. The reaction proceeds through a ring expansion mechanism, where the aziridine nitrogen attacks the imidoyl chloride, followed by an intramolecular cyclization and rearrangement to yield the stable five-membered imidazoline (B1206853) ring. Stereochemical integrity is often maintained during this transformation, allowing for the synthesis of enantiopure imidazolines from chiral aziridines. acs.org

| Target Heterocycle | Reaction Type | Key Reagents |

| Pyrrolidine | Ring Expansion | Sulfur Ylides, Diazoalkanes |

| Oxazolidine | [3+2] Cycloaddition | Aldehydes, Lewis Acid |

| Imidazoline | Heine Reaction | Imidoyl Chlorides, Base |

The N-phenyl group of this compound provides a handle for the construction of more complex, fused heterocyclic systems such as indolines and quinolines through intramolecular cyclization reactions. By introducing appropriate functional groups onto the aziridinone ring, subsequent cyclization onto the phenyl ring can be induced.

For the synthesis of indoline (B122111) scaffolds , a common strategy involves a palladium-catalyzed intramolecular C-H amination. mdpi.com In this approach, a side chain attached to the C3 position of the aziridinone can be designed to undergo cyclization with the ortho position of the N-phenyl ring. This reaction forms the characteristic five-membered ring fused to the benzene (B151609) ring, creating the core indoline structure. mdpi.com

The synthesis of quinoline scaffolds from β-lactam precursors can be achieved via intramolecular Friedel-Crafts-type reactions or other cyclization strategies. For example, modifying the this compound to contain an appropriate electrophilic center on a side chain allows for an acid-catalyzed intramolecular cyclization onto the electron-rich phenyl ring. This reaction forges the new six-membered ring, resulting in a fused azeto[1,2-a]quinoline system, a core structure related to several biologically active compounds. acs.org

Intermediates for the Synthesis of α- and β-Amino Acid Derivatives

The ring-opening of this compound provides a direct and stereocontrolled route to valuable α- and β-amino acid derivatives, which are fundamental building blocks for peptides, peptidomimetics, and other pharmaceutically relevant molecules.

The nucleophilic ring-opening of the β-lactam ring of this compound is a powerful method for generating β-amino acids. The reaction involves the attack of a nucleophile at the C2 carbonyl carbon, leading to the cleavage of the C3-N bond and formation of a β-amino acid derivative. For example, hydrolysis with aqueous acid or base yields N-phenyl-β-alanine. Using different nucleophiles allows for the synthesis of a wide variety of β-amino acid esters, amides, and other derivatives.

These non-natural amino acids are of significant interest in the field of peptidomimetics , where they are incorporated into peptide sequences to confer specific properties. nih.gov The introduction of β-amino acids can induce stable secondary structures, such as helices and turns, and can increase the resistance of the peptide to enzymatic degradation by proteases, thereby enhancing its metabolic stability and bioavailability. nih.govillinois.edu

When enantiomerically pure this compound is used as the starting material, its ring-opening reactions can proceed with a high degree of stereocontrol, providing access to valuable chiral amine compounds. The stereochemical outcome of the reaction is often dictated by the mechanism of nucleophilic attack.

In many cases, the ring-opening proceeds via an Sɴ2-type mechanism, where the nucleophile attacks the C3 carbon, leading to an inversion of configuration at that center. This stereospecificity allows for the predictable synthesis of a single enantiomer of the product. For example, the acid-catalyzed ring-opening of a chiral aziridine with an alcohol can produce enantiopure 2-amino ethers with inversion of stereochemistry. nih.gov This control over stereochemistry is crucial in the synthesis of pharmaceuticals and other biologically active molecules where a specific enantiomer is required for activity. The ability to transform a single chiral precursor into a variety of chiral building blocks highlights the synthetic power of this compound. nih.gov

Despite a comprehensive search for information specifically on the chemical compound “this compound,” there is a notable lack of detailed research findings within publicly accessible scientific literature regarding its specific applications in natural product synthesis, its use as a scaffold in medicinal chemistry, or extensive derivatization and functionalization strategies.

The performed searches on specialized chemical databases and scholarly articles did not yield specific examples or in-depth studies focusing solely on this compound for the outlined topics. General information on related classes of compounds, such as aziridines and other heterocyclic scaffolds, is available but does not directly address the unique properties and applications of this compound as requested.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the “” with the specified subsections (4.3 and 4.4) due to the absence of specific research data on this particular compound in the searched domains. Further investigation into highly specialized or proprietary chemical literature might be necessary to uncover information on this specific molecule.

Spectroscopic and Advanced Structural Characterization of 1 Phenylaziridin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. For 1-Phenylaziridin-2-one, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide unambiguous evidence of its structure.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the phenyl group and the aziridine (B145994) ring.

Aromatic Protons: The five protons of the monosubstituted phenyl ring would typically appear in the downfield region of the spectrum, approximately between 7.0 and 8.0 ppm. Due to electronic differences and coupling between them, these protons would likely manifest as a series of multiplets.

Aziridine Ring Protons: The two protons on the C3 carbon of the aziridine ring are diastereotopic, meaning they are chemically non-equivalent. Therefore, they are expected to appear as two distinct signals. These protons would exhibit geminal coupling to each other, resulting in a pair of doublets, often referred to as an AX or AB system, with a characteristic coupling constant (J-value). The chemical shift for these protons would be further upfield compared to the aromatic protons.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Phenyl Protons (C₆H₅) | 7.0 - 8.0 | Multiplet (m) |

| Aziridine Protons (CH₂) | 2.5 - 3.5 | Pair of Doublets (d) |

¹³C NMR for Carbon Backbone and Functional Group Assignment

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, four distinct types of carbon signals are anticipated.

Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and would appear significantly downfield, typically in the range of 170-185 ppm. libretexts.org

Aromatic Carbons: The phenyl ring would show four signals: one for the ipso-carbon (the carbon attached to the nitrogen), which would be distinct from the others, and three additional signals for the ortho, meta, and para carbons. These would be found in the typical aromatic region of 120-140 ppm.

Aziridine Ring Carbon: The methylene (B1212753) (CH₂) carbon of the strained aziridine ring would appear at a characteristic upfield position, influenced by the ring strain and the adjacent nitrogen atom.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 185 |

| Phenyl (ipso-C) | 135 - 145 |

| Phenyl (Ar-C) | 120 - 130 |

| Aziridine (CH₂) | 30 - 45 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unequivocally establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm proton-proton couplings. It would show cross-peaks between the geminal protons on the aziridine ring, confirming they are on the same carbon. It would also reveal the intricate coupling network among the protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the ¹H signals of the aziridine CH₂ protons to the ¹³C signal of the aziridine carbon. Similarly, it would link the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity. Key expected correlations for this compound would include cross-peaks between the aziridine CH₂ protons and both the carbonyl carbon and the ipso-carbon of the phenyl ring. This would definitively prove the connection of the phenyl group to the nitrogen and the placement of the carbonyl group within the three-membered ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Carbonyl Stretching Frequencies and Ring Strain Signatures

The most prominent feature in the IR spectrum of this compound is expected to be the carbonyl (C=O) stretching absorption. The frequency of this vibration is highly sensitive to the molecular environment, particularly ring strain. pg.edu.pl In cyclic amides (lactams), as the ring size decreases, the ring strain increases, forcing the C=O bond to shorten and strengthen. This results in a shift of the stretching frequency to a higher wavenumber. pg.edu.pl

For comparison, a typical acyclic amide absorbs around 1650 cm⁻¹, while a four-membered β-lactam shows a C=O stretch around 1745-1760 cm⁻¹. pg.edu.pl Due to the extreme angle strain in the three-membered α-lactam ring of this compound, the carbonyl stretching frequency is predicted to be exceptionally high, likely appearing in the 1830-1850 cm⁻¹ region. libretexts.org This high-frequency absorption serves as a definitive signature for the strained aziridin-2-one ring system.

Table 3: Comparison of Carbonyl (C=O) Stretching Frequencies in Amides

| Compound Type | Ring Size | Approximate C=O Frequency (cm⁻¹) |

| Acyclic Amide | - | 1630 - 1690 |

| γ-Lactam | 5-membered | 1700 - 1750 |

| β-Lactam | 4-membered | 1730 - 1760 |

| α-Lactam (Aziridin-2-one) | 3-membered | >1820 (Expected) |

N-H Vibrations and Aromatic Ring Characterization

The structure of this compound is defined by a phenyl group attached to the nitrogen atom of the aziridinone (B14675917) ring.

N-H Vibrations: Since the nitrogen atom is tertiary (bonded to the carbonyl carbon, the ring methylene carbon, and the phenyl group), there are no N-H bonds in the molecule. Consequently, the characteristic N-H stretching vibrations (typically found around 3300-3500 cm⁻¹) will be absent from the IR spectrum. ucla.edu

Aromatic Ring Characterization: The presence of the monosubstituted phenyl ring will give rise to several characteristic absorptions. These include aromatic C-H stretching vibrations, which appear at wavenumbers just above 3000 cm⁻¹, and a series of sharp C=C stretching absorptions within the 1450-1600 cm⁻¹ region. liberty.edu Additionally, strong bands corresponding to C-H out-of-plane bending, typically found between 690 and 770 cm⁻¹, would further confirm the presence of the monosubstituted benzene (B151609) ring.

Despite a comprehensive search for scientific literature and spectroscopic data, information regarding the specific chemical compound “this compound” is not available in the public domain. Searches were conducted using the compound's name, chemical formula (C8H7NO), and CAS number (6923-23-5).

The search results did not yield any experimental data related to its mass spectrometry (including high-resolution mass spectrometry and tandem mass spectrometry) or X-ray crystallography. The information found was either for isomeric compounds with the same chemical formula but different structural arrangements, or for related but structurally distinct molecules. Additionally, some databases incorrectly associate the CAS number for this compound with an entirely different inorganic compound, Antimony Triacetate.

Theoretical and Computational Chemistry Studies of 1 Phenylaziridin 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic properties, stability, and preferred geometries of molecules. For 1-Phenylaziridin-2-one, these calculations elucidate the interplay between the strained three-membered ring and the aromatic phenyl substituent.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. nih.gov By approximating the electron density of a system, DFT can accurately and efficiently calculate the lowest energy conformation of a molecule, a process known as geometry optimization. arxiv.org For this compound, DFT calculations, typically using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine key structural parameters. nih.gov

The optimization process finds the coordinates that correspond to a minimum on the potential energy surface, providing data on bond lengths, bond angles, and dihedral angles. nih.govarxiv.org These calculations would reveal the degree of planarity of the phenyl ring, the specific bond lengths of the C-N, C-C, and C=O bonds within the strained aziridinone (B14675917) ring, and the orientation of the phenyl group relative to the ring. The total electronic energy calculated for this optimized structure is a measure of the molecule's stability. Computational studies on similar heterocyclic systems have shown that geometries optimized using DFT methods are generally in good agreement with experimental data obtained from techniques like X-ray crystallography.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| r(N-Cring) | Aziridinone Ring Nitrogen-Carbon Bond Length | ~1.45 - 1.49 Å |

| r(C-Cring) | Aziridinone Ring Carbon-Carbon Bond Length | ~1.50 - 1.55 Å |

| r(C=O) | Carbonyl Group Carbon-Oxygen Bond Length | ~1.20 - 1.23 Å |

| r(N-Cphenyl) | Nitrogen to Phenyl Carbon Bond Length | ~1.40 - 1.44 Å |

| ∠(C-N-C) | Aziridinone Ring C-N-C Bond Angle | ~60 - 65 ° |

| τ(Cring-N-Cph-Cph) | Dihedral angle defining the tilt of the phenyl ring | Variable (see Conformational Analysis) |

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and the energy associated with each. slideshare.net These relationships are visualized on a Potential Energy Surface (PES), which maps the potential energy of a system as a function of its atomic coordinates. longdom.orglibretexts.orgwikipedia.org Minima on this surface correspond to stable or metastable conformers, while saddle points represent transition states between them. libretexts.org

For this compound, the primary degree of conformational freedom is the rotation around the N-C(phenyl) single bond. Computational methods can systematically vary the dihedral angle describing the tilt of the phenyl ring relative to the aziridinone ring to map out the PES. pythoninchemistry.org This analysis identifies the most stable conformers (global energy minima) and any other low-energy local minima. stackexchange.com Studies on analogous N-phenyl substituted heterocycles, such as N-phenylpiperidines, have shown that interactions between the phenyl ring and the heterocyclic ring can lead to distinct, energetically favorable conformations. nih.govnih.gov The relative energies of these conformers, determined through these calculations, allow for the prediction of the dominant conformation of the molecule at a given temperature.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates, locate transition states, and calculate activation energies, thereby gaining a deep understanding of reaction feasibility, selectivity, and kinetics.

The aziridine (B145994) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions with nucleophiles. scispace.commdpi.com In an unsymmetrically substituted molecule like this compound, a nucleophile can attack either of the two ring carbons (C2 or C3). The preferential attack at one site over the other is known as regioselectivity. The presence of the electron-withdrawing carbonyl group activates the ring for nucleophilic attack.

Computational chemistry, particularly DFT, can be used to model the reaction pathways for nucleophilic attack at both positions. researchgate.net By calculating the energy profiles for each pathway, researchers can determine the activation energy (the energy barrier of the transition state) for both possibilities. The pathway with the lower activation energy is kinetically favored and will be the major reaction pathway observed experimentally. nih.gov These models can account for both electronic effects (e.g., the partial positive charge on the carbonyl carbon influencing the adjacent C2) and steric effects (the hindrance caused by the phenyl group) to predict the regiochemical outcome. researchgate.net Similarly, the stereoselectivity of the reaction—the preferential formation of one stereoisomer over another—can be predicted by analyzing the geometries and energies of the respective transition states. nih.gov

| Factor | Description | Influence on Ring-Opening of this compound |

|---|---|---|

| Electronic Effects | Distribution of electron density and partial charges on the ring atoms. | The C=O group is strongly electron-withdrawing, potentially making the C2 position more electrophilic and susceptible to nucleophilic attack. |

| Steric Hindrance | The spatial bulk of substituents on or near the aziridine ring. | The phenyl group on the nitrogen atom may sterically hinder the approach of a nucleophile to the C3 position, favoring attack at C2. |

| Nature of Nucleophile | The size and hardness/softness of the attacking nucleophile. | "Hard" nucleophiles may favor the more electronically deficient site (C2), while bulkier nucleophiles may be more sensitive to steric hindrance. |

| Reaction Conditions | Solvent effects and the presence of Lewis or Brønsted acids. | Protonation or coordination of a Lewis acid to the carbonyl oxygen or ring nitrogen can alter the electronic landscape, changing the preferred site of attack. Computational models can include these effects. |

Molecules containing strained rings, like this compound, can undergo various molecular rearrangements, often initiated by heat or light. Computational methods are crucial for elucidating the complex mechanisms of these transformations. By mapping the reaction pathway on the potential energy surface, it is possible to identify all intermediates and transition states connecting the reactant to the final rearranged product.

For a potential rearrangement of this compound, theoretical calculations would involve locating the structure of the transition state for the key bond-breaking and bond-forming steps. The calculated activation energy for this process would indicate the thermal feasibility of the rearrangement. Furthermore, these models can help distinguish between different possible mechanistic pathways, such as a concerted process (all bonds change simultaneously) or a stepwise process involving a discrete reactive intermediate. By comparing the energy barriers of all plausible pathways, the most likely mechanism can be identified.

Molecular Dynamics Simulations for Reactive Intermediates

While quantum chemical calculations are excellent for studying stationary points on a potential energy surface (like stable molecules and transition states), molecular dynamics (MD) simulations provide insight into the time-evolution of a chemical system. Reactive MD, in particular, uses force fields (like ReaxFF) or quantum mechanical methods to simulate the dynamics of chemical reactions, including the formation and subsequent behavior of short-lived, high-energy reactive intermediates. mdpi.comrsc.org

Should the ring of this compound open to form a transient intermediate (e.g., a zwitterion or a diradical), reactive MD simulations could model its fate on a picosecond to nanosecond timescale. These simulations can capture the complex dynamics of bond vibrations, rotations, and eventual bond formation or fragmentation that characterize the lifetime of such species. mdpi.com This approach is particularly valuable for understanding reaction mechanisms that involve intermediates that are too unstable or short-lived to be detected or characterized by experimental methods.

Emerging Trends and Advanced Research Directions

Development of Green Chemistry Approaches for Aziridinone (B14675917) Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, aiming to reduce environmental impact and enhance safety. For the synthesis of aziridinones, including 1-Phenylaziridin-2-one, several green approaches are being explored, moving away from traditional methods that often involve hazardous reagents and solvents.

One promising avenue is the use of organocatalysis . For instance, the one-pot construction of β-lactam scaffolds, structurally analogous to aziridinones, has been achieved through the organocatalytic oxidation of amines to imines, followed by cycloaddition. acs.org This metal-free approach offers a milder and more environmentally benign alternative to conventional methods.

Solvent-free synthesis is another key aspect of green chemistry. Mechanochemical methods, where mechanical force is used to initiate reactions, have been successfully applied to the synthesis of various nitrogen-containing heterocycles. youtube.com The application of such techniques to the synthesis of this compound could significantly reduce solvent waste. Additionally, scandium triflate has been shown to catalyze the [3+2]-cycloaddition of aziridines with nitriles under solvent-free conditions, suggesting the potential for similar solventless approaches in aziridinone chemistry. researchgate.net

Biocatalysis represents a frontier in the green synthesis of nitrogen-containing heterocycles. While the direct enzymatic synthesis of aziridinones is still an emerging area, the successful application of enzymes in the production of β-lactam antibiotics highlights the potential of this approach. researchgate.netresearchgate.net The discovery and engineering of enzymes capable of catalyzing the formation of the strained aziridinone ring would be a significant breakthrough in the sustainable synthesis of compounds like this compound. nih.gov Recent advancements in the biocatalytic one-carbon ring expansion of aziridines to azetidines using engineered enzymes further underscore the power of biocatalysis in manipulating strained ring systems. nih.gov

| Green Chemistry Approach | Potential Application for this compound Synthesis | Key Advantages |

| Organocatalysis | Metal-free cyclization of N-phenyl-α-haloacetamides. | Avoids toxic metal catalysts, milder reaction conditions. |

| Solvent-Free Synthesis | Mechanochemical or catalyst-mediated cyclization. | Reduces solvent waste, potentially lower energy consumption. |

| Biocatalysis | Enzymatic cyclization of suitable precursors. | High selectivity, mild conditions, biodegradable catalysts. |

Flow Chemistry Applications for Efficient Aziridinone Transformations

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. The application of microreactor technology, in particular, provides precise control over reaction parameters, leading to improved yields and selectivities. rsc.orgkth.seresearchgate.net

The synthesis of β-lactam antibiotics, which share the four-membered ring structure with aziridinones, has been successfully translated to continuous flow processes. nih.gov This demonstrates the feasibility of applying flow chemistry to the synthesis of this compound. The key advantages of using flow chemistry for the synthesis of strained molecules like aziridinones include:

Improved Safety: The small reaction volumes in microreactors minimize the risks associated with handling potentially unstable intermediates or exothermic reactions.

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and mixing, leading to better reaction control and reduced byproduct formation.

Scalability: Scaling up production in flow chemistry is achieved by running the system for longer periods or by parallelizing multiple reactors, which is often more straightforward than scaling up batch reactors.

A continuous flow approach for the synthesis of tazobactam, a β-lactamase inhibitor, has been developed, showcasing significant improvements in safety and yield over batch methods. acs.org Such methodologies could be adapted for the synthesis of this compound from N-phenyl-α-haloacetamides, where the precise control of base addition and temperature is crucial for efficient cyclization.

| Flow Chemistry Parameter | Impact on this compound Synthesis |

| Residence Time | Precise control over reaction time to maximize yield and minimize degradation. |

| Temperature | Uniform and rapid heating or cooling to control reaction kinetics and selectivity. |

| Mixing | Efficient mixing of reagents to ensure homogenous reaction conditions. |

| Pressure | Ability to operate at elevated pressures to increase reaction rates and prevent solvent boiling. |

Photoredox Catalysis in Aziridinone Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of a wide range of chemical bonds under mild conditions. rsc.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the generation of highly reactive intermediates.

While the direct application of photoredox catalysis to this compound is still in its early stages, recent advancements in the synthesis of aziridines using visible light provide a strong foundation for future research. researchgate.netrsc.org For instance, the visible-light-induced functionalization of alkenes has been developed for the stereospecific synthesis of substituted aziridines. rsc.org This suggests the possibility of developing photocatalytic methods for the synthesis of this compound from suitable precursors.

Furthermore, photoredox catalysis can be employed for the C-H functionalization of heterocycles. semanticscholar.org This opens up exciting possibilities for the late-stage functionalization of the this compound scaffold, allowing for the introduction of various substituents onto the phenyl ring or the aziridinone core itself. Such a strategy would provide rapid access to a library of novel aziridinone derivatives for further investigation.

| Photocatalytic Approach | Potential Application for this compound |

| Photocatalytic Synthesis | Visible-light-mediated cyclization to form the aziridinone ring. |

| C-H Functionalization | Direct introduction of functional groups onto the phenyl ring or the aziridinone core. |

Bio-orthogonal Reactions Involving Aziridinone Scaffolds (Focus on Chemical Methodology)

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov A key component of this field is the development of "bio-orthogonal warheads" – small, reactive functional groups that can selectively react with a specific target in a biological environment. nih.gov

The high ring strain of aziridinones, including this compound, makes them intriguing candidates for the development of novel bio-orthogonal reactions based on strain-release principles. The inherent reactivity of the strained three-membered ring could be harnessed for selective reactions with specific biological nucleophiles.

While aziridinones themselves have not yet been extensively explored as bio-orthogonal reporters, other strained ring systems, such as cyclopropenes and cyclooctynes, are widely used. technologypublisher.com The development of aziridinone-based bio-orthogonal chemistry would involve:

Designing a stable yet reactive this compound derivative: This would involve modifying the phenyl ring or the aziridinone core to tune its stability and reactivity for biological applications.

Identifying a bio-orthogonal reaction partner: This would be a functional group that selectively reacts with the aziridinone under physiological conditions.

Demonstrating the selectivity and efficiency of the reaction: This would involve in vitro studies to confirm that the reaction is fast, high-yielding, and does not interfere with biological molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.